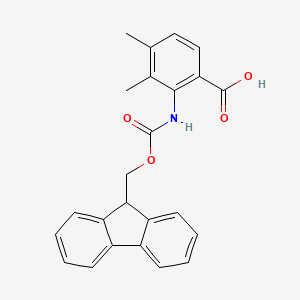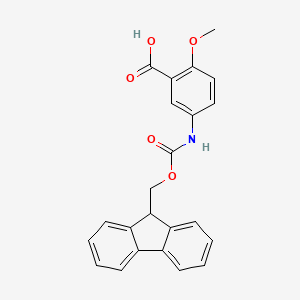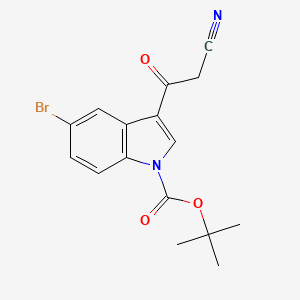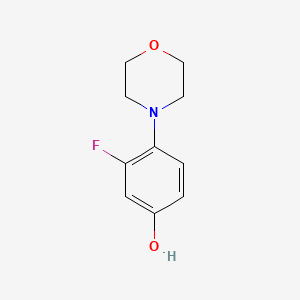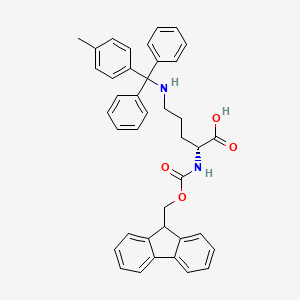
Fmoc-(Nd-4-methyltrityl)-D-ornithine
Übersicht
Beschreibung
Fmoc-(Nd-4-methyltrityl)-D-ornithine (Fmoc-Nd-MT-D-Orn) is a synthetic derivative of the naturally occurring amino acid ornithine. It is a member of the family of Fmoc amino acids and is used in a variety of scientific research applications. Fmoc-Nd-MT-D-Orn has several unique properties that make it a useful tool in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Fmoc-Nd-MT-D-Orn is a useful tool in a variety of scientific research applications. It is used in the synthesis of peptides, proteins, and other peptidomimetics, as well as in the study of enzyme-catalyzed reactions. It is also used in the study of protein-protein interactions, protein folding, and the study of protein-ligand interactions. Additionally, Fmoc-Nd-MT-D-Orn is used in the study of enzyme kinetics and the study of drug metabolism.
Wirkmechanismus
Fmoc-Nd-MT-D-Orn is a synthetic derivative of the naturally occurring amino acid ornithine. It is a member of the family of Fmoc amino acids and is used in a variety of scientific research applications. Fmoc-Nd-MT-D-Orn acts as a substrate for enzymes that catalyze the formation of peptides, proteins, and other peptidomimetics. It also acts as a substrate for enzymes that catalyze the formation of protein-protein interactions, protein folding, and the study of protein-ligand interactions. Additionally, Fmoc-Nd-MT-D-Orn is a substrate for enzymes that catalyze the formation of enzyme kinetics and the study of drug metabolism.
Biochemische Und Physiologische Effekte
Fmoc-Nd-MT-D-Orn has several unique biochemical and physiological effects. It has been shown to increase the rate of protein synthesis and to increase the stability of proteins. Additionally, Fmoc-Nd-MT-D-Orn has been shown to increase the activity of enzymes involved in protein folding and to increase the affinity of proteins for ligands. It has also been shown to increase the efficiency of drug metabolism and to increase the activity of enzymes involved in enzyme kinetics.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-Nd-MT-D-Orn has several advantages for laboratory experiments. It is a reliable and efficient substrate for the synthesis of peptides, proteins, and other peptidomimetics. Additionally, it is a reliable and efficient substrate for the study of enzyme-catalyzed reactions, protein-protein interactions, protein folding, and the study of protein-ligand interactions. Additionally, Fmoc-Nd-MT-D-Orn is a reliable and efficient substrate for the study of enzyme kinetics and the study of drug metabolism.
The main limitation of Fmoc-Nd-MT-D-Orn is its cost. It is a relatively expensive reagent, and this can limit its use in laboratory experiments. Additionally, Fmoc-Nd-MT-D-Orn can be difficult to synthesize, and this can limit its use in laboratory experiments.
Zukünftige Richtungen
Fmoc-Nd-MT-D-Orn has a wide range of potential future directions. It could be used to study the structure and function of proteins, as well as to study the
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSGISHZIBOJC-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)
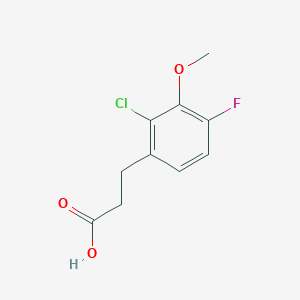
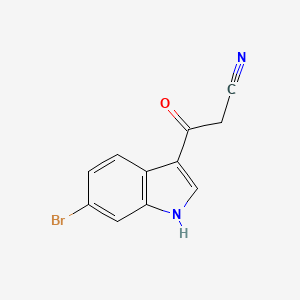
![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
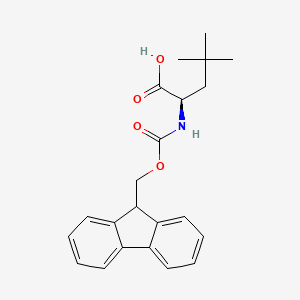
![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
